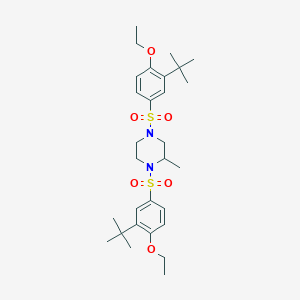
1,4-Bis(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methylpiperazine (commonly abbreviated as BTEBP) is a synthetic organic compound with a complex structure. Let’s break it down:
-
Structure: : BTEBP consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with two bulky substituents attached to adjacent carbon atoms. These substituents are tert-butyl groups and ethoxybenzenesulfonyl groups.
-
Purpose: : BTEBP is primarily used as a reagent in organic synthesis and medicinal chemistry due to its unique properties.
Métodos De Preparación
2.1 Synthetic Routes: Several synthetic routes exist for BTEBP, but one common method involves the following steps:
Piperazine Derivatization: Start with commercially available piperazine. Protect one nitrogen atom with tert-butyl groups and the other with ethoxybenzenesulfonyl groups.
Substitution Reactions: Introduce tert-butyl and ethoxybenzenesulfonyl groups using appropriate reagents (e.g., tert-butyl chloride and ethoxybenzenesulfonyl chloride).
Purification: Purify the compound through recrystallization or column chromatography.
2.2 Industrial Production: BTEBP is not produced on an industrial scale due to its specialized applications
Análisis De Reacciones Químicas
BTEBP participates in various chemical reactions:
Substitution Reactions: It undergoes nucleophilic substitution reactions due to the presence of reactive groups (tert-butyl and ethoxybenzenesulfonyl). Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: BTEBP can be oxidized or reduced selectively at specific functional groups.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution may yield derivatives with modified tert-butyl or ethoxybenzenesulfonyl groups.
Aplicaciones Científicas De Investigación
BTEBP finds applications in various fields:
Medicinal Chemistry: Researchers explore BTEBP derivatives as potential drugs, especially for diseases involving inflammation or oxidative stress.
Organic Synthesis: BTEBP serves as a versatile building block for creating complex molecules.
Materials Science: Its unique structure contributes to the design of functional materials.
Mecanismo De Acción
The exact mechanism of BTEBP’s effects depends on its specific derivatives. some common features include:
Targeting Enzymes: BTEBP derivatives often inhibit enzymes involved in inflammation or cell signaling pathways.
Cellular Uptake: They enter cells and interact with intracellular targets.
Comparación Con Compuestos Similares
BTEBP stands out due to its combination of tert-butyl and ethoxybenzenesulfonyl groups. Similar compounds include other piperazine derivatives, but few possess this specific arrangement.
Propiedades
Fórmula molecular |
C29H44N2O6S2 |
|---|---|
Peso molecular |
580.8 g/mol |
Nombre IUPAC |
1,4-bis[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-2-methylpiperazine |
InChI |
InChI=1S/C29H44N2O6S2/c1-10-36-26-14-12-22(18-24(26)28(4,5)6)38(32,33)30-16-17-31(21(3)20-30)39(34,35)23-13-15-27(37-11-2)25(19-23)29(7,8)9/h12-15,18-19,21H,10-11,16-17,20H2,1-9H3 |
Clave InChI |
PDOPEUQQCVQJMW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=CC(=C(C=C3)OCC)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


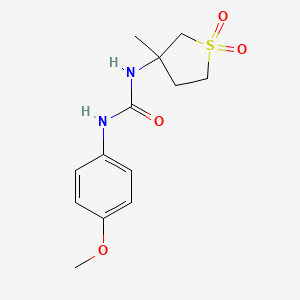
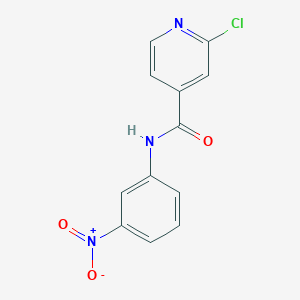

![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)


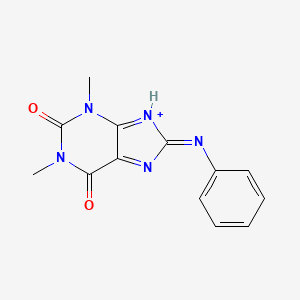
![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)
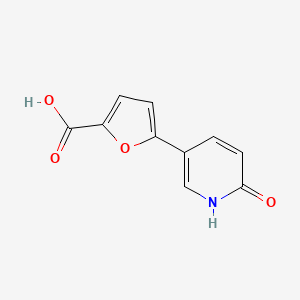
![3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B12117226.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12117231.png)
![5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12117233.png)

